![molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8](/img/structure/B1605646.png)

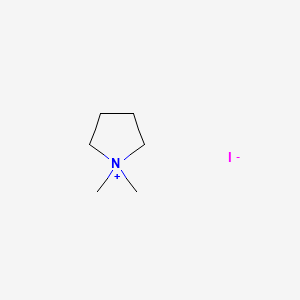

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

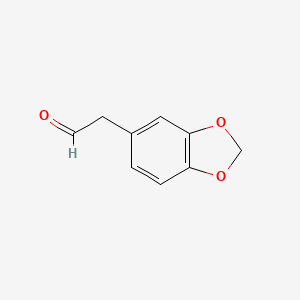

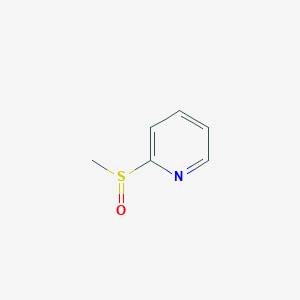

“5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol” is a compound that has been synthesized and studied for its potential as an oral drug candidate . It has been found to exhibit anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .

Synthesis Analysis

The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Physical And Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .

Aplicaciones Científicas De Investigación

Antioxidant Potential

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has demonstrated significant antioxidant properties. A study showed its ability to scavenge free radicals and interact with oxidative stress-related protein targets, indicating its potential as a novel antioxidant. The compound exhibited high scavenging activities in various assays, such as hydrogen peroxide scavenging, nitric oxide scavenging, and more, with EC50 values ranging from 0.32-0.93 mg/ml. Its docking results indicated excellent binding to protein tyrosine kinase 2-β and glutathione reductase, especially the latter, suggesting its role in inducing endogenous defense systems and preventing radical chain reactions (Shehzadi et al., 2018).

Antibacterial Properties

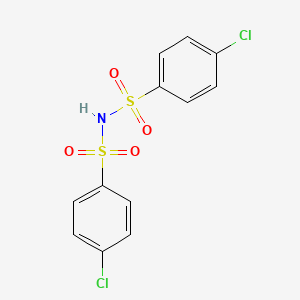

This compound and its derivatives have been found to exhibit significant antibacterialactivity. Research focusing on the synthesis of N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as anti-bacterial agents. These derivatives showed remarkable activity against both gram-negative and gram-positive bacteria. Molecular docking studies also indicated the compound's interaction with α-chymotrypsin enzyme protein, which correlates with its bioactivity data. This suggests that modifications on the oxadiazole moiety can lead to potent antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).

Chromatographic Analysis and Stability

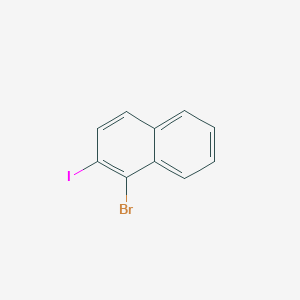

The development of a reverse-phase chromatographic method for determining 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol in bulk and stressed solutions has been reported. This study aimed to understand the intrinsic stability behavior of the compound. The method showed accuracy and precision, indicating its suitability for determining the compound in various conditions. Stability tests revealed that the compound remained stable under hydrolytic, photolytic, and moist heat stress conditions, but was susceptible to oxidation by hydrogen peroxide and transition metals (Shehzadi et al., 2018).

Anti-inflammatory and Anti-thrombotic Potential

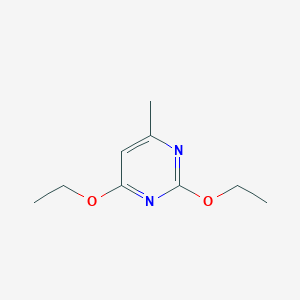

A study evaluated the in-vitro and in-vivo anti-inflammatory activity of 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its derivatives. The compounds showed significant anti-inflammatory effects, and in the in-vivo rat model, some compounds also demonstrated a role in enhancing clotting time. Molecular docking studies indicated impressive inhibitory potential against COX-2, with docking scores higher than the standard drug diclofenac sodium. This suggests their potential in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).

Propiedades

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDDOYYKNFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350525 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

CAS RN |

62382-85-8 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)